molecular formula C45H87N13O18 B8255823 Tri(Azido-PEG5-amide)-amine

Tri(Azido-PEG5-amide)-amine

Cat. No.: B8255823
M. Wt: 1098.2 g/mol
InChI Key: WKESBQVEQKXTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(Azido-PEG5-amide)-amine: is a compound that consists of three azido groups attached to a polyethylene glycol (PEG) chain with five ethylene glycol units, which is further connected to an amide group and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Tri(Azido-PEG5-amide)-amine typically begins with the preparation of PEG5, which is a polyethylene glycol chain with five ethylene glycol units.

    Azidation: The hydroxyl end groups of PEG5 are converted to azido groups using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Amidation: The azido-PEG5 is then reacted with an amine-containing compound to form the amide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: Tri(Azido-PEG5-amide)-amine readily undergoes click reactions with alkynes to form triazoles. This reaction is highly efficient and occurs under mild conditions, making it useful for bioconjugation and materials science applications.

    Reduction: The azido groups can be reduced to amines using reducing agents such as triphenylphosphine or lithium aluminum hydride. This reaction is useful for further functionalization of the compound.

    Substitution: The azido groups can also participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).

    Reduction: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in polar solvents such as DMF or acetonitrile.

Major Products:

    Click Chemistry: Triazole derivatives.

    Reduction: Tri(amine-PEG5-amide)-amine.

    Substitution: Substituted derivatives with thiol or amine groups.

Scientific Research Applications

Chemistry:

    Bioconjugation: Tri(Azido-PEG5-amide)-amine is used in the conjugation of biomolecules such as proteins, peptides, and nucleic acids due to its ability to undergo click reactions.

    Polymer Chemistry: It is used in the synthesis of functionalized polymers for various applications, including drug delivery and tissue engineering.

Biology:

    Labeling and Imaging: The compound is used in the labeling of biomolecules for imaging studies, allowing for the visualization of biological processes.

    Drug Delivery: Its ability to form stable conjugates with drugs makes it useful in the development of targeted drug delivery systems.

Medicine:

    Therapeutics: this compound is explored for its potential in developing new therapeutic agents, particularly in the field of cancer treatment.

Industry:

    Materials Science: The compound is used in the development of new materials with unique properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of Tri(Azido-PEG5-amide)-amine primarily involves its ability to undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for bioconjugation and materials science applications. The azido groups also allow for further functionalization through reduction or substitution reactions, enabling the compound to be tailored for specific applications.

Comparison with Similar Compounds

    Tri(Azido-PEG3-amide)-amine: Similar structure but with a shorter PEG chain.

    Tri(Azido-PEG7-amide)-amine: Similar structure but with a longer PEG chain.

    Tri(Azido-PEG5-ester)-amine: Similar structure but with an ester linkage instead of an amide linkage.

Uniqueness:

    PEG Chain Length: The PEG5 chain provides an optimal balance between solubility and flexibility, making Tri(Azido-PEG5-amide)-amine more versatile compared to its shorter or longer counterparts.

    Amide Linkage: The amide linkage offers greater stability compared to ester linkages, making the compound more suitable for applications requiring robust chemical stability.

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H87N13O18/c46-55-52-7-16-65-22-28-71-34-40-74-37-31-68-25-19-62-13-1-43(59)49-4-10-58(11-5-50-44(60)2-14-63-20-26-69-32-38-75-41-35-72-29-23-66-17-8-53-56-47)12-6-51-45(61)3-15-64-21-27-70-33-39-76-42-36-73-30-24-67-18-9-54-57-48/h1-42H2,(H,49,59)(H,50,60)(H,51,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKESBQVEQKXTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])CCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H87N13O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.